

In-Depth Technical Guide to 844-TFM: A Novel DNA Gyrase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

844-TFM is a novel piperidine-4-carboxamide that has emerged as a potent inhibitor of bacterial DNA gyrase, demonstrating significant bactericidal activity against Mycobacterium abscessus. This technical guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and relevant experimental protocols for **844-TFM**, intended to support ongoing research and drug development efforts in the field of antibacterial agents.

Chemical Properties and Structure

844-TFM is an analog of the parent compound MMV688844 (also known as 844), distinguished by the addition of a trifluoromethyl group at the fourth position of the phenyl moiety. This structural modification results in a notable increase in its potency against M. abscessus. The definitive IUPAC name for **844-TFM** is not consistently reported in the primary literature, where it is predominantly referred to by its designated code.

Table 1: Physicochemical Properties of 844-TFM



Property	Value	Reference
CAS Number	2767443-84-4	[1][2]
Molecular Formula	C22H23F3N4O2	[3]
Molecular Weight	432.44 g/mol	[3]
Appearance	White to off-white solid	[3]
Solubility	Soluble in DMSO	[3]

Structure

The chemical structures of **844-TFM** and its parent compound, 844, are depicted below. The key structural difference is the trifluoromethyl (-CF3) group on the phenyl ring of **844-TFM**.

Chemical Structures of 844 and 844-TFM

Figure 1. Chemical structures of 844 and **844-TFM**.

Mechanism of Action: DNA Gyrase Inhibition

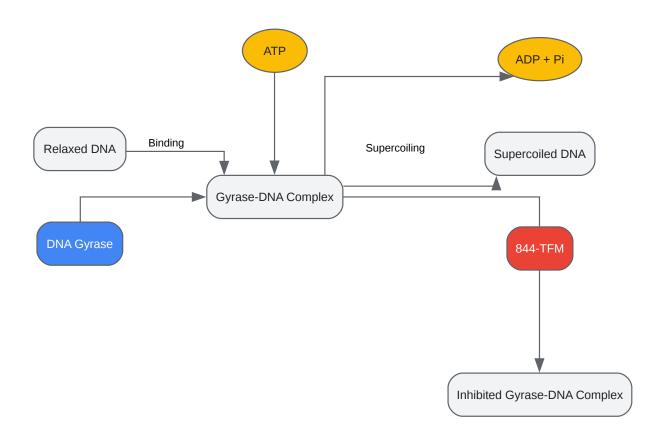
844-TFM functions as a novel bacterial topoisomerase inhibitor (NBTI) by specifically targeting DNA gyrase, an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[4][5]

The inhibitory action of **844-TFM** on DNA gyrase disrupts the normal enzymatic cycle, leading to the accumulation of DNA strand breaks and ultimately causing bacterial cell death. This mechanism is distinct from that of other classes of antibiotics, making it a promising candidate for overcoming existing drug resistance.

Signaling Pathway

The following diagram illustrates the inhibitory effect of **844-TFM** on the DNA gyrase-mediated DNA supercoiling process.





Click to download full resolution via product page

Inhibition of DNA Gyrase by 844-TFM.

Biological Activity

844-TFM exhibits potent bactericidal activity against various strains of Mycobacterium abscessus, including both rough and smooth morphotypes. Its efficacy has been demonstrated through the determination of minimum inhibitory concentrations (MIC) and half-maximal inhibitory concentrations (IC50) in enzymatic assays.

Table 2: In Vitro Activity of 844-TFM



Assay	Organism/Target	Value	Reference
IC50 (DNA Gyrase Supercoiling)	M. abscessus DNA Gyrase	1.5 μΜ	[4]
MIC	M. abscessus subsp. abscessus ATCC 19977	1.5-6 μΜ	[5]
MIC	M. abscessus subsp. bolletii CCUG 50184T	1.5-6 μΜ	[5]
MIC	M. abscessus subsp. massiliense CCUG 48898T	1.5-6 μΜ	[5]

Experimental Protocols DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Methodology:

- Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed pBR322 plasmid DNA, M. abscessus DNA gyrase, and assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, spermidine, and ATP).
- Compound Incubation: **844-TFM**, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
- Incubation: The reaction mixtures are incubated at 37°C for a specified period (e.g., 1 hour) to allow the supercoiling reaction to proceed.
- Reaction Termination: The reaction is stopped by the addition of a stop buffer (e.g., containing SDS and proteinase K).

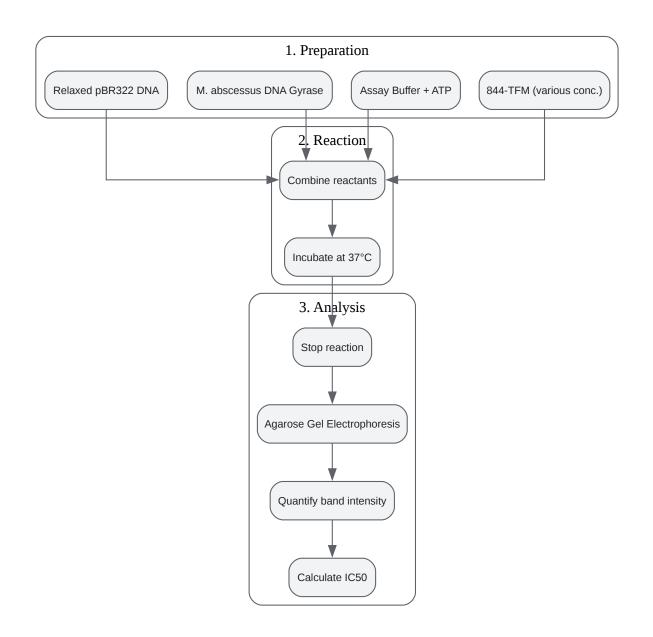






- Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis. Supercoiled and relaxed DNA migrate at different rates, allowing for visualization and quantification.
- Data Analysis: The intensity of the supercoiled DNA band is quantified using densitometry.
 The IC50 value is calculated as the concentration of 844-TFM that causes a 50% reduction in the supercoiling activity compared to the control.





Click to download full resolution via product page

Workflow for DNA Gyrase Supercoiling Assay.

Minimum Inhibitory Concentration (MIC) Determination



The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology (Broth Microdilution):

- Bacterial Culture:M. abscessus is grown in a suitable broth medium (e.g., Middlebrook 7H9) to a specific optical density.
- Serial Dilutions: A two-fold serial dilution of **844-TFM** is prepared in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria without drug) and a negative control (broth only) are included.
- Incubation: The plate is incubated at 37°C for a specified period (typically 3-5 days for M. abscessus).
- MIC Reading: The MIC is determined as the lowest concentration of 844-TFM at which no visible bacterial growth is observed.

Synthesis

The synthesis of **844-TFM** is based on the piperidine-4-carboxamide scaffold. While the specific, detailed synthesis protocol for **844-TFM** is not publicly available in full, the general approach involves the coupling of a substituted piperidine core with a trifluoromethyl-substituted aniline derivative. The synthesis of related piperidine-4-carboxamides has been described in the literature, providing a basis for its preparation.[3]

Conclusion

844-TFM represents a promising new class of antibacterial agents with a novel mechanism of action against the challenging pathogen Mycobacterium abscessus. Its potent inhibition of DNA gyrase and bactericidal activity warrant further investigation and development. This technical guide provides a foundational resource for researchers working with this compound, summarizing its key chemical and biological properties and outlining essential experimental methodologies. Further studies are needed to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its potential for clinical application.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Structure—Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [In-Depth Technical Guide to 844-TFM: A Novel DNA Gyrase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12409117#chemical-properties-and-structure-of-844-tfm]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com